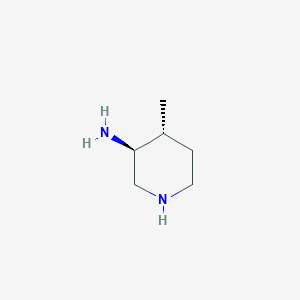

(3S,4R)-4-methylpiperidin-3-amine

Description

Significance of Chiral Amines in Synthetic Methodologies

Chiral amines are indispensable tools in modern organic synthesis. sigmaaldrich.comsigmaaldrich.com They serve multiple roles, acting as resolving agents to separate mixtures of enantiomers, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as fundamental building blocks for the construction of more complex chiral molecules. sigmaaldrich.comresearchgate.net The presence of a chiral amine can profoundly influence the pharmacological and pharmacokinetic properties of a drug, often leading to improved efficacy and reduced side effects. openaccessgovernment.org The synthesis of enantiomerically pure amines is therefore a major focus of research, with methods such as asymmetric hydrogenation and enzymatic resolutions being widely employed. openaccessgovernment.orgacs.org

Historical Context of Piperidine (B6355638) Ring Systems as Key Molecular Architectures

The piperidine ring system has a long and storied history in chemistry, being a core component of many naturally occurring alkaloids and pharmaceuticals. wikipedia.orgwisdomlib.org Its structural rigidity and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. researchgate.netnih.gov Over the years, the development of synthetic methods to access substituted piperidines has been a continuous area of research, evolving from classical approaches to more sophisticated and stereoselective strategies. nih.govresearchgate.net This has allowed for the creation of a diverse range of piperidine-containing molecules with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(3S,4R)-4-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |

InChI Key |

WAVKYGIWXZBFIE-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1N |

Canonical SMILES |

CC1CCNCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,4r 4 Methylpiperidin 3 Amine

Retrosynthetic Disconnection Analysis of the (3S,4R)-4-methylpiperidin-3-amine Core

A logical retrosynthetic analysis of this compound reveals several key bond disconnections that can guide the design of a synthetic route. The primary disconnections involve the C-N and C-C bonds that form the piperidine (B6355638) ring.

One common approach is to disconnect the piperidine ring to a more flexible acyclic precursor. For instance, a disconnection at the N1-C2 and C5-C6 bonds could lead back to a 1,5-dicarbonyl compound and an amine source. Subsequent intramolecular reductive amination would then form the desired piperidine ring. However, controlling the stereochemistry at C3 and C4 during this cyclization can be challenging.

A more strategic disconnection targets the bond between the C3 amine and the piperidine ring, and a C-C bond within the ring. This can lead to precursors such as a substituted pyridine (B92270) or a chiral acyclic molecule derived from the chiral pool. For example, the target molecule can be envisioned as arising from a protected 3-amino-4-methylpyridine (B17607) derivative through stereoselective reduction of the pyridine ring. This approach has the advantage of setting the relative stereochemistry of the methyl and amino groups early in the synthesis.

Another powerful retrosynthetic strategy involves a convergent approach where two key fragments are coupled. For example, a chiral fragment containing the C4 methyl group could be coupled with a fragment that will form the rest of the piperidine ring and introduce the C3 amine. This often involves conjugate addition reactions to chiral α,β-unsaturated systems. A patent describes a synthesis starting from 3-amino-4-methylpyridine, which undergoes N-acylation, followed by a ruthenium-catalyzed hydrogenation to establish the cis-(3R,4R) stereochemistry. google.com

Stereoselective Access to the Piperidine Framework

The synthesis of enantiomerically pure piperidines is a significant area of research. nih.govrsc.orgacs.orgacs.orgnih.govnih.govacs.org The following sections highlight key stereoselective methods for constructing the chiral piperidine core of this compound.

Asymmetric Catalytic Hydrogenation Approaches to Chiral Piperidines

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral piperidines from prochiral precursors like pyridines or their derivatives. dicp.ac.cnacs.orgnih.gov This method offers high atom economy and can provide access to enantiomerically enriched products in a single step.

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the substrate and potential catalyst inhibition. dicp.ac.cn To overcome this, pyridines are often activated by forming pyridinium (B92312) salts, which are more susceptible to reduction. dicp.ac.cnresearchgate.netacs.org Transition metal complexes, particularly those of rhodium and iridium, are commonly employed for this transformation. dicp.ac.cnresearchgate.netrsc.org For instance, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture has been reported for the synthesis of piperidine derivatives. dicp.ac.cn Another approach involves the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts, which yields highly functionalized piperidines with excellent enantioselectivity. rsc.org

Enamides, which can be derived from the corresponding ketones, also serve as excellent substrates for asymmetric hydrogenation to afford chiral amines. While not directly a piperidine synthesis, the resulting chiral amine can be a key intermediate in a multi-step synthesis of the target piperidine.

A notable development is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine during the reduction process, which not only acts as a source of chirality but also replaces the nitrogen atom of the original pyridine ring. dicp.ac.cnresearchgate.net This strategy has been shown to be effective for a range of substituted pyridiniums, offering high diastereo- and enantioselectivities. researchgate.net

A patent discloses a process for preparing (3R,4R)-N-PG-4-methyl-3-aminopiperidine through the catalytic hydrogenation of (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine using catalysts like Raney-Ni or Pd/C. google.com

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center. bohrium.compnas.orgpnas.org The ligand creates a chiral environment around the metal, directing the hydrogenation to one face of the substrate.

For the asymmetric hydrogenation of pyridinium salts and related substrates, a variety of chiral ligands have been developed. These often feature bidentate phosphine (B1218219) ligands with C2 symmetry, such as BINAP and DuPhos. pnas.org However, more recent research has shown that non-symmetrical P,N-ligands, like PHOX (phosphinooxazoline), can be highly effective and offer a broader substrate scope. pnas.org The electronic and steric properties of the ligand can be fine-tuned to optimize the reactivity and selectivity of the catalyst. acs.org The development of tridentate P,N,N-ligands has also shown great promise in the asymmetric hydrogenation of various C=O, C=N, and C=C bonds. researchgate.net

The choice of ligand is critical and often substrate-dependent. For example, what works well for one class of pyridinium salts may not be optimal for another. Therefore, a significant amount of research is dedicated to the screening and optimization of ligands for specific applications. dicp.ac.cnresearchgate.net

Chiral Pool Synthesis Strategies for Piperidine Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. rsc.org This approach avoids the need for a de novo asymmetric synthesis and can be a very efficient way to access specific stereoisomers.

A variety of natural products, such as amino acids, sugars, and alkaloids, can serve as starting points for the synthesis of chiral piperidines. For example, a patent describes the synthesis of a key intermediate for (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile starting from chiral serine. google.com However, this particular route was noted to be long and low-yielding. google.com The synthesis of cis-2,5-disubstituted homochiral piperazines has been achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org

Another example involves the use of L-proline to synthesize homochiral bicyclic piperazines. rsc.org The general strategy involves modifying the existing stereocenters of the natural product and then carrying out a series of reactions to construct the piperidine ring. While this approach can be very effective, it is limited by the availability of suitable starting materials in the chiral pool.

Derivatization from Carbohydrate Precursors or Amino Acids

The use of naturally occurring chiral building blocks like amino acids and carbohydrates provides an effective strategy for establishing the absolute stereochemistry of synthetic targets.

Amino Acid-Based Approaches: A prominent strategy for synthesizing 4-substituted 3-aminopiperidines utilizes D-serine as the chiral starting material to control the absolute stereochemistry. nih.govcapes.gov.br This approach was developed to create trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines. The synthesis begins with protected D-serine and proceeds through a ring-closing metathesis reaction followed by a stereoselective hydrogenation to establish the desired trans relationship between the amino and alkyl/aryl groups. nih.govcapes.gov.br

Similarly, the chirally-pure Vince lactam, which is derived from amino acids, serves as a precursor in the synthesis of related cyclic amine structures. nih.gov This highlights the versatility of amino acid-derived starting materials in constructing complex chiral molecules.

Carbohydrate-Based Approaches: Carbohydrates offer a rich source of stereochemical diversity for the synthesis of complex molecules, including polyhydroxylated piperidines known as iminosugars. researchgate.netresearchgate.net Intramolecular reductive amination applied to carbohydrate-derived dialdehydes or keto-aldehydes is a key ring-closing step to form the piperidine core. researchgate.net For instance, homochiral polyhydroxylated piperidines have been synthesized from versatile carbohydrate lactones. researchgate.net While not directly demonstrated for this compound, these methods establish a clear precedent for using the stereocenters of sugars to direct the formation of substituted piperidine rings.

Diastereoselective Transformations and Control of Multiple Stereocenters

Achieving the correct relative and absolute stereochemistry at the C3 and C4 positions of the piperidine ring is the central challenge in synthesizing this compound. Diastereoselective reactions are crucial for controlling the formation of these contiguous stereocenters.

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for C-C bond formation that creates a β-nitroamine moiety, which can be further manipulated to form the piperidine ring. nih.gov This reaction involves the addition of a nitroalkane to an imine, generating up to two new chiral centers. nih.gov The stereochemical outcome can be controlled with high diastereo- and enantioselectivity using chiral thiourea (B124793) organocatalysts. nih.gov

A method for synthesizing functionalized piperidines with three contiguous stereocenters relies on a diastereoselective nitro-Mannich reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine. fao.org This reaction can provide β-nitro-amines with good selectivity (70:30 to >95:5) for the syn, anti-diastereoisomers. fao.org Subsequent reductive cyclization of the β-nitroamine intermediate yields the stereochemically pure piperidine. fao.orgmdpi.com This strategy effectively controls the stereochemistry of the final product. mdpi.com

Table 1: Examples of Nitro-Mannich Reactions in Piperidine Synthesis

| Catalyst/Promoter | Reactants | Key Feature | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | N-Boc imines, Nitroalkanes | Organocatalytic, syn-selective | syn-β-nitroamines | >20:1 | 94% | nih.gov |

| None specified | β-aryl substituted nitroalkanes, Glyoxylate imine | Diastereoselective | syn, anti-β-nitro-amines | 70:30 to >95:5 | N/A | fao.org |

Reductive amination is a widely used and versatile method for forming C-N bonds and is a key strategy in piperidine synthesis. researchgate.netmasterorganicchemistry.com The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the context of this compound synthesis, a key strategy involves the asymmetric reductive amination of a 4-methyl-3-piperidone precursor. A patented method describes the reaction of a protected 4-methyl-3-piperidone with a chiral amine, (R)-1-phenylethylamine, to form a chiral enamine. google.com Subsequent reduction via hydrogenation, for instance with Raney nickel or palladium on carbon, yields the desired diastereomer with high selectivity. google.com After reduction, the chiral auxiliary is removed. This approach effectively establishes the two crucial stereocenters (3R, 4R) in a single step. google.com The process is amenable to large-scale industrial production due to the use of inexpensive raw materials and the absence of discarded isomers. google.com

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com

Intramolecular cyclization reactions are a cornerstone of heterocycle synthesis, providing a direct route to the piperidine core from a linear precursor containing a nitrogen source. nih.gov

Alkene Cyclization (Ring-Closing Metathesis): Ring-closing metathesis (RCM) has been successfully employed for the synthesis of 4-substituted 3-aminopiperidines. nih.govcapes.gov.br In this approach, a diene precursor, synthesized from D-serine, undergoes RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a dehydropiperidine ring. Subsequent stereoselective hydrogenation of the double bond yields the final trans-substituted piperidine. nih.govcapes.gov.br

Azide (B81097) Reductive Cyclization: Another powerful intramolecular method is the one-pot azide reductive cyclization. This reaction has been used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.com A linear precursor containing a terminal azide and an aldehyde is subjected to conditions that promote the reduction of the azide to an amine, which then cyclizes onto the aldehyde via intramolecular reductive amination. Palladium-catalyzed versions of this reaction are also known. mdpi.com

Radical Cyclization: Radical-mediated cyclizations offer alternative pathways to the piperidine skeleton. nih.gov For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides can produce piperidines. acs.org Other methods involve the cyclization of amino-aldehydes using cobalt catalysts or the cyclization of imines with terminal dihaloalkanes via electroreduction. nih.gov

Chemoenzymatic and Biocatalytic Approaches

The demand for enantiomerically pure chiral amines has driven the development of biocatalytic and chemoenzymatic methods, which leverage the high selectivity of enzymes. manchester.ac.uk

Biocatalytic Reductive Amination: Biocatalysis offers a green and efficient alternative to traditional chemical methods for amine synthesis. researchgate.net Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are used for the asymmetric synthesis of chiral amines. nih.govresearchgate.net These enzymes can convert ketones into chiral amines with high enantiomeric excess. researchgate.net

A biocatalytic cascade combining ene-reductases (EReds) and IREDs/RedAms can convert α,β-unsaturated ketones into amines with two stereogenic centers, achieving high diastereomeric and enantiomeric purity. nih.gov This dual-enzyme system allows for the synthesis of multiple stereoisomers of the final product. nih.gov While a direct application to this compound has not been explicitly reported, the principles are highly relevant for constructing the chiral centers of the target molecule.

Chemoenzymatic Synthesis: Chemoenzymatic strategies combine enzymatic reactions with traditional chemical steps to achieve an efficient synthesis. A lipase-mediated resolution is a common approach to separate enantiomers of a key intermediate. For example, the enantioselective synthesis of a key pyrrolidine (B122466) intermediate was achieved using a lipase (B570770) for enzymatic transesterification to resolve a racemic azido-alcohol, which was then converted to the final product through chemical steps. researchgate.net Similar strategies could be envisioned for piperidine intermediates, where an enzyme establishes a key stereocenter that guides subsequent chemical transformations.

Table 2: Biocatalytic Enzymes for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Feature | Reference |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Can be combined in cascades for multi-stereo-center synthesis | nih.gov |

| Amine Dehydrogenases (AmDHs) | Direct asymmetric amination of ketones with ammonia (B1221849) | Created by mutagenesis of amino acid dehydrogenases | researchgate.net |

| ω-Transaminases | Transfer of an amino group from a donor to a ketone | Can produce both (R)- and (S)-enantiomers with high ee | researchgate.net |

| Peroxygenase/Alcohol Dehydrogenase | Deracemization of alcohols | Cascade converts racemic alcohols to single enantiomer alcohols | nih.gov |

Multistep Synthetic Routes and Process Optimization

The industrial production of complex molecules like this compound, a key intermediate for pharmaceuticals, requires robust and optimized multistep synthetic routes. google.comchemicalbook.comnih.gov

An initial synthesis reported by Pfizer started from 4-picoline, involving steps such as benzyl (B1604629) reduction, hydroboration-oxidation, further oxidation to a ketone, and finally reductive amination with methylamine. google.com This route produced a mixture of enantiomers that required further resolution. google.com To overcome the drawbacks of this initial route, including unpleasant reagents and difficult workups, an improved asymmetric synthesis was developed. google.com This optimized route utilizes a chiral auxiliary ((R)-1-phenylethylamine) in a reductive amination step to set the two stereocenters diastereoselectively, providing a more direct and industrially scalable process. google.com

Further process optimization can be achieved using continuous flow processing. nih.gov This technology allows for enhanced control over reaction parameters, improved safety, and higher yields, especially in multistep syntheses. The integration of Process Analytical Technology (PAT) tools, such as real-time NMR, UV/Vis, and IR spectroscopy, enables precise monitoring and control of each synthetic step. nih.gov This data-rich approach facilitates rapid optimization and ensures consistent product quality, which is crucial for pharmaceutical manufacturing. nih.gov

Key Intermediate Compounds and Precursor Synthesis

The synthesis of this compound is a multi-step process that relies on the careful construction of key intermediate compounds. A common strategy involves the use of a protected piperidine ring system, which allows for the controlled introduction of the required functional groups with the desired stereochemistry. One such pivotal intermediate is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. google.com

The synthesis of this intermediate often starts from 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide. chemicalbook.com The reduction of this pyridinium salt is a critical step in establishing the stereocenters of the piperidine ring. This transformation is typically achieved using a reducing agent such as sodium borohydride in an alcoholic solvent like ethanol (B145695). The reaction proceeds over several hours to ensure complete conversion of the starting material. Following the reduction, the resulting mixture is worked up to isolate the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Another important precursor strategy involves a Strecker-type condensation. This approach begins with a protected piperidone, such as 1-benzylpiperidin-4-one. researchgate.net This ketone undergoes a three-component reaction with an amine and a cyanide source, typically hydrogen cyanide, to form an α-aminonitrile. This intermediate, an anilino-nitrile, is then subjected to further transformations, including hydrolysis and reduction, to yield the desired piperidine amine scaffold. researchgate.net

Reaction Condition Tuning for Enantiomeric and Diastereomeric Purity

Achieving the precise (3S,4R) stereochemistry of 4-methylpiperidin-3-amine (B3368915) requires meticulous control over reaction conditions to maximize both enantiomeric and diastereomeric purity. The reduction of the pyridinium intermediate is a key step where stereoselectivity is paramount.

The choice of reducing agent and solvent system plays a significant role in the stereochemical outcome. For instance, the use of sodium borohydride in ethanol at a controlled temperature of around 30°C has been shown to be effective in the synthesis of the related (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. chemicalbook.com The reaction time is also a critical parameter, with longer reaction times, such as 16 hours, being employed to drive the reaction to completion and ensure high conversion to the desired stereoisomer. chemicalbook.com

Furthermore, the pH of the reaction medium can influence the stereoselectivity and purity of the product. In some synthetic routes, particularly in catalytic N-debenzylation steps, the addition of an acid like hydrochloric acid can dramatically improve the yield and purity of the final product. researchgate.net Optimal results have been reported in a mixed solvent system of water and acetic acid at a low pH (<1). researchgate.net

The table below summarizes the optimization of reaction conditions for a related N-debenzylation step, highlighting the impact of solvent and catalyst on yield and purity.

| Catalyst | Conditions (Solvent; Temp.; Time; Pressure) | Isolated Yield (%) | Purity (%) |

| 10% Pd-C | H₂; MeOH/AcOH (99:1); 20°C; 24 h; 3-4 atm | 80-90 | 85 |

| 10% Pd-C | H₂; EtOH or i-PrOH/AcOH (99:1); 20°C; 24 h; 3-4 atm | 80-90 | 85-90 |

| 10% Pd-C | H₂; AcOH (glac.); 20°C; 4-6 h; 3-4 atm | >90 | 90 |

| 10% Pd-C | H₂; AcOH/H₂O (4:6); ~500 mol% HCl; 20°C; 3-4 h; 3-4 atm | ~95 | 96-98 |

This data is derived from a study on a related piperidine compound and serves to illustrate the principles of reaction condition tuning. researchgate.net

Isolation and Purification Techniques for Stereoisomers

The isolation and purification of the target this compound from a complex mixture of stereoisomers and reaction byproducts is a critical challenge in its synthesis. A combination of techniques is often employed to achieve the high degree of purity required for its applications.

Following the chemical transformation, the initial workup typically involves quenching the reaction and removing the inorganic salts. For example, in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, the reaction is quenched by the dropwise addition of 2M hydrochloric acid until no further gas evolution is observed. chemicalbook.com

Liquid-liquid extraction is a common method used to separate the desired product from the aqueous reaction mixture. A solvent such as dichloromethane (B109758) is used to extract the amine product. chemicalbook.com The organic phases are then combined and concentrated under reduced pressure to yield the crude product.

To isolate a specific stereoisomer and remove closely related impurities, crystallization is a powerful technique. The crude product can be dissolved in a suitable solvent, such as ethanol, and then treated with an acid, like 2M hydrochloric acid in ethanol, to induce the precipitation of the desired amine as a hydrochloride salt. chemicalbook.com This process can significantly enhance the stereoisomeric purity of the final product.

For challenging separations of stereoisomers, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), can be employed. These methods use a chiral stationary phase that interacts differently with each enantiomer, allowing for their effective separation.

Development of Novel and Atom-Economical Synthetic Pathways

The development of novel and atom-economical synthetic pathways for this compound is an area of active research, driven by the principles of green chemistry and the need for more efficient and sustainable manufacturing processes.

The Strecker synthesis, a classic method for the synthesis of α-amino acids, has been adapted for the synthesis of piperidine intermediates. researchgate.net This multi-component reaction is inherently atom-economical as it combines three starting materials in a single step to form a complex molecule. Further optimization of this reaction, such as finding milder and more selective hydrolysis conditions for the resulting nitrile, can lead to more efficient and environmentally friendly synthetic routes.

Research into novel synthetic strategies continues to explore alternative starting materials and reaction pathways that reduce the number of synthetic steps, minimize the use of protecting groups, and employ more sustainable reagents and solvents. The ultimate goal is to develop a synthetic route to this compound that is not only high-yielding and stereoselective but also cost-effective and environmentally benign.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (3S,4R)-4-methylpiperidin-3-amine in solution. While standard one-dimensional ¹H and ¹³C NMR confirm the basic connectivity, advanced two-dimensional techniques are required to unravel the molecule's preferred conformation and relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation. In this conformation, the substituents at C3 and C4 can be either axial or equatorial.

The (3S,4R) stereochemistry dictates a trans relationship between the methyl group and the amine group. In a chair conformation, this can be realized in two ways: with both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is generally more stable.

NOESY/ROESY experiments can distinguish between these possibilities. For instance, in the more stable diequatorial conformer, a NOE correlation would be expected between the axial proton at C3 and the axial protons at C2 and C5. Similarly, a correlation would be seen between the axial proton at C4 and the axial protons at C2 and C6. The methyl group protons at C4, being equatorial, would show NOEs to the adjacent equatorial and axial protons. The observation of strong NOEs between protons that are distant in the covalent structure but close in space provides definitive evidence for the predominant conformation.

A hypothetical NOESY/ROESY correlation table for the diequatorial conformer is presented below.

| Proton 1 | Proton 2 | Expected NOE/ROE | Implication |

| H3 (axial) | H2 (axial), H5 (axial) | Strong | Chair conformation |

| H4 (axial) | H2 (axial), H6 (axial) | Strong | Chair conformation |

| H3 (axial) | H4 (axial) | Strong | trans-diaxial relationship |

| CH₃ (equatorial) | H4 (axial), H5 (equatorial) | Medium | Equatorial methyl group |

| NH₂ | H3 (axial) | Medium | Proximity of amine to axial proton |

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This principle is exceptionally useful for determining the relative stereochemistry of substituents on a ring.

In a chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The coupling between an axial and an equatorial proton (ax-eq) or two equatorial protons (eq-eq) is much smaller (typically 1-5 Hz) due to their ~60° dihedral angles.

For this compound, the coupling constant between the proton at C3 (H3) and the proton at C4 (H4) is particularly informative. In the diequatorial conformer, both H3 and H4 are axial. Therefore, a large ³J(H3-H4) coupling constant would be expected. Conversely, in the less stable diaxial conformer, these protons would be equatorial, resulting in a small coupling constant. Analysis of the ¹H NMR spectrum, potentially with the aid of simulations, would allow for the measurement of this key coupling constant, confirming the relative trans stereochemistry and the diequatorial preference of the substituents.

Predicted ¹H NMR data for a related compound, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, shows coupling constants consistent with a diequatorial arrangement, with reported values such as J=12.0, 9.3 Hz for a double doublet, indicative of axial-axial couplings. ichemical.com

| Coupling | Dihedral Angle (approx.) | Expected ³J Value (Hz) |

| H3(ax) - H4(ax) | 180° | 8 - 13 |

| H3(ax) - H2(ax) | 180° | 8 - 13 |

| H3(ax) - H2(eq) | 60° | 1 - 5 |

| H4(ax) - H5(ax) | 180° | 8 - 13 |

| H4(ax) - H5(eq) | 60° | 1 - 5 |

The piperidine ring is not static and undergoes a dynamic process of ring inversion, where one chair conformation converts to another. For this compound, ring inversion would convert the diequatorial conformer to the much less stable diaxial conformer. Due to the significant energy difference, the equilibrium will heavily favor the diequatorial form.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can be used to study the kinetics of such conformational changes. While the ring inversion of the major conformer might be too slow to observe coalescence on the NMR timescale at accessible temperatures, information about the energetics of this process can still be obtained. Studies on similar N-substituted morpholines and piperazines have used DNMR to determine the free energy barriers for ring inversion, which are typically in the range of 9-11 kcal/mol. pharmaffiliates.commiamioh.edu

Another dynamic process is the inversion of the nitrogen atom of the amine group. This is generally a very fast process at room temperature and would likely not be resolvable by DNMR unless the amine is protonated or coordinated to a metal, which would increase the inversion barrier.

Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to hydrogen bonding and can provide information about conformational isomers.

For this compound, both the N-H bonds of the primary amine and the N-H bond of the piperidine ring can act as hydrogen bond donors, while the nitrogen lone pairs can act as hydrogen bond acceptors. In the condensed phase, intermolecular hydrogen bonding is expected to be significant.

In the IR spectrum, N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The presence of hydrogen bonding causes these bands to broaden and shift to lower frequencies. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹, and out-of-plane wagging can be observed at lower frequencies. spectroscopyonline.com

Raman spectroscopy, being particularly sensitive to the vibrations of the carbon skeleton, can be used to study the conformational equilibrium. Different conformers will have distinct sets of vibrational frequencies. For instance, the C-C stretching modes in the 1000-1150 cm⁻¹ region are known to be sensitive to the trans/gauche arrangement of the carbon backbone. nih.gov By comparing the experimental Raman spectrum with spectra calculated for different possible conformers (e.g., diequatorial vs. diaxial), the predominant conformation in the solid state or in solution can be identified. researchgate.net

| Spectroscopic Feature | Wavenumber Range (cm⁻¹) | Information Provided |

| N-H Stretch (IR, Raman) | 3300 - 3500 | Primary amine identification, hydrogen bonding |

| C-H Stretch (IR, Raman) | 2800 - 3000 | Aliphatic C-H bonds |

| N-H Bend (IR) | 1590 - 1650 | Primary amine scissoring |

| C-C Stretch (Raman) | 1000 - 1150 | Conformational state of the piperidine ring |

| N-H Wag (IR) | 650 - 900 | Out-of-plane bending of N-H |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the fragmentation pathways of organic molecules. While specific HRMS fragmentation pathway studies for this compound are not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the analysis of similar structures.

When subjected to ionization in a mass spectrometer, the this compound molecule (exact mass: 114.1157 g/mol for the neutral species [M]) would be expected to protonate, forming the molecular ion [M+H]⁺ with a calculated m/z of 115.1235. The subsequent fragmentation of this ion would likely proceed through several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation event would involve the loss of the amino group (NH₃), a common pathway for primary amines, leading to a fragment ion. Another probable fragmentation route is the cleavage of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom in the ring is a characteristic fragmentation for cyclic amines. This could result in the loss of an ethyl or propyl radical, depending on the specific bond cleavage. The presence of the methyl group at the C4 position would also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃) or a larger fragment containing the methyl group.

A detailed study would involve tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion to observe and identify the daughter ions. The accurate mass measurements of these fragments would allow for the determination of their elemental compositions, thus confirming the proposed fragmentation pathways.

A hypothetical fragmentation pattern based on the structure is presented below:

| Proposed Fragment | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₆H₁₅N₂⁺ | 115.1235 | Protonation of the parent molecule |

| [M+H - NH₃]⁺ | C₆H₁₂⁺ | 84.0939 | Loss of ammonia (B1221849) from the molecular ion |

| [M+H - CH₃]⁺ | C₅H₁₂N₂⁺ | 100.1000 | Loss of a methyl radical |

| Ring-opened fragment | C₅H₁₀N⁺ | 84.0813 | α-cleavage and loss of CH₂NH₂ |

Note: This table is predictive and based on general principles of mass spectrometry. Actual experimental data would be required for definitive pathway elucidation.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

As of the latest available data, a specific single-crystal X-ray diffraction study for the free base this compound has not been reported in the crystallographic databases. Such a study would be highly valuable to the scientific community.

If a suitable single crystal of this compound or a salt thereof were to be analyzed, the resulting data would confirm the cis relationship between the amino group at C3 and the methyl group at C4. The piperidine ring would be expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The analysis would precisely determine the axial or equatorial positions of the substituents. In the most likely stable conformation, the methyl group would occupy an equatorial position to minimize steric hindrance.

The crystallographic analysis would also detail the intermolecular hydrogen bonding network. The primary amine group is a potent hydrogen bond donor, and the nitrogen atoms of the amine and the piperidine ring can act as hydrogen bond acceptors. This would likely result in a complex three-dimensional network of hydrogen bonds, influencing the physical properties of the compound, such as its melting point and solubility.

A hypothetical table of crystallographic parameters that one might expect from such a study is provided below:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1346 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.125 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

Note: The values in this table are purely illustrative and represent plausible parameters for a molecule of this type. An actual experimental study is required to determine the true crystallographic data.

The detailed structural insights gained from single-crystal X-ray diffraction are crucial for understanding the specific stereochemical requirements of the receptors or enzymes with which molecules derived from this building block may interact.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of (3S,4R)-4-methylpiperidin-3-amine. These calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. chemjournal.kz

Quantum chemical calculations on related piperidine (B6355638) derivatives have shown that the HOMO-LUMO energy gap is a determinant of their chemical stability. chemjournal.kz A smaller gap suggests higher reactivity. For this compound, theoretical calculations would be essential to quantify this energy gap and predict its reactivity towards electrophiles.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Piperidine

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the nitrogen atoms, indicating nucleophilic character. |

| LUMO | 1.2 | Distributed across the C-H and C-N antibonding orbitals. |

| HOMO-LUMO Gap | 7.7 | Suggests a relatively stable compound, but reactive towards suitable electrophiles. |

Note: The values in this table are illustrative and based on general findings for similar piperidine derivatives. Specific calculations for this compound would be required for precise values.

Theoretical chemistry can model the step-by-step mechanism of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. For instance, in reactions such as N-alkylation or acylation, computational models can predict the most likely pathway and the energy barriers involved.

Studies on piperidine radicals have demonstrated the utility of quantum chemical calculations in understanding complex rearrangements, such as hydrogen migration. acs.org These calculations revealed that protonation and the presence of solvent molecules can significantly alter the reaction mechanisms and energy barriers. acs.org Similar studies on this compound could elucidate its behavior in different chemical environments and predict the stereochemical outcome of its reactions.

Conformational Analysis and Energy Landscape Exploration

For a 4-methylpiperidine, the methyl group strongly prefers the equatorial position to minimize steric hindrance. nih.gov In this compound, the trans relationship between the methyl and amine groups suggests that in the most stable chair conformation, one substituent will be axial and the other equatorial. Given the larger size of the methyl group compared to the amino group, it is highly probable that the methyl group occupies the equatorial position, forcing the amino group into an axial position. However, the exact energy difference between this and other possible conformations would require detailed computational analysis.

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational techniques to explore the conformational landscape of flexible molecules like this compound. rsc.orgnih.gov MM methods can rapidly calculate the energies of different conformations, allowing for a broad search of the potential energy surface.

MD simulations provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations. nitech.ac.jp These simulations can reveal the relative populations of different conformers at a given temperature and provide insights into the flexibility of the piperidine ring and the rotational freedom of the amino group.

The conformation of a molecule can be significantly influenced by the solvent. researchgate.net Polar solvents can stabilize conformations with larger dipole moments, while nonpolar solvents may favor less polar conformers. For this compound, which has two polar amine groups, the choice of solvent is expected to have a notable impact on its conformational equilibrium.

Computational methods can explicitly model solvent molecules or use continuum solvent models to simulate these effects. acs.org Such studies would be crucial for understanding the behavior of this compound in different experimental conditions. For instance, in aqueous solution, hydrogen bonding between water molecules and the amine groups will play a significant role in stabilizing certain conformations. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Circular Dichroism (CD) spectra would be particularly useful.

Table 2: Predicted Spectroscopic Data for a Model Piperidine Derivative

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | C4 Chemical Shift (ppm) | 35.2 |

| ¹H NMR | H4 (axial) Chemical Shift (ppm) | 1.55 |

| CD Spectroscopy | Wavelength of Max Absorption (nm) | 220 |

Note: These are example values for a related piperidine derivative. Accurate predictions for this compound would necessitate specific computational modeling.

The prediction of NMR chemical shifts for piperidine derivatives has been shown to be achievable with good accuracy using DFT methods. researchgate.net These calculations can help in assigning the complex NMR spectra of this compound and confirming the relative stereochemistry of the substituents.

Given that this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. The prediction of CD spectra through time-dependent DFT (TD-DFT) calculations can help in determining the absolute configuration of the molecule by comparing the calculated spectrum with the experimental one. rsc.orgacs.org This is a powerful, non-destructive method for stereochemical assignment.

Chirality and Stereoselectivity Prediction in Synthetic Reactions

The specific stereochemistry of this compound, with two chiral centers, is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities. Computational models are instrumental in predicting and understanding the stereoselectivity of synthetic reactions leading to such complex structures.

The synthesis of 3,4-disubstituted piperidines with high stereocontrol is a significant challenge in organic chemistry. A variety of stereoselective synthetic routes have been developed for related structures, often targeting medicinally important compounds like (-)-paroxetine, which shares the (3S,4R) stereochemical configuration. researchgate.net These synthetic strategies often rely on principles that can be computationally modeled to predict outcomes.

Theoretical models, such as the distortion/interaction model, have been successfully employed to rationalize and predict the regioselectivity and stereoselectivity in reactions involving piperidine intermediates, such as the 3,4-piperidyne. nih.gov These models evaluate the energies of transition states leading to different stereoisomers, considering factors like steric hindrance and electronic effects. For instance, in the synthesis of functionalized piperidines, computational studies can help in understanding the preferred conformations of key intermediates and transition states that dictate the final stereochemical outcome. nih.gov

While specific predictive studies for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of asymmetric synthesis of disubstituted piperidines are well-established and computationally supported. These methods include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Auxiliary-Controlled Methods: Employing a temporary chiral auxiliary to direct the stereochemical course of a reaction.

Catalytic Asymmetric Reactions: Using chiral catalysts to favor the formation of one stereoisomer over others.

Computational approaches, including Density Functional Theory (DFT) calculations, can be used to model the transition states of these reactions, providing insights into the energy barriers for the formation of different diastereomers and enantiomers. This allows for the rational selection of reagents, catalysts, and reaction conditions to achieve the desired (3S,4R) stereochemistry.

A study on the synthesis of all four enantiopure stereoisomers of a closely related Janus kinase 3 (Jak3) inhibitor highlighted the profound impact of stereochemistry on biological activity. nih.gov This underscores the importance of computational predictions in guiding the synthesis towards the desired biologically active isomer.

Table 1: Computational Methods in Stereoselective Synthesis Prediction

| Computational Method | Application in Stereoselectivity Prediction | Relevant Findings for Piperidine Synthesis |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict the most favorable reaction pathway and stereochemical outcome. | Used to understand the stereoselectivity in the synthesis of various substituted piperidines. |

| Molecular Mechanics (MM) | Conformational analysis of reactants, intermediates, and products to identify the most stable stereoisomers. | Applied to predict the preferred conformations of piperidine derivatives, influencing their reactivity. |

| Distortion/Interaction Model | Predicts regioselectivity and stereoselectivity in reactions involving strained intermediates like arynes and hetarynes. | Successfully applied to predict the outcome of reactions involving 3,4-piperidyne intermediates. nih.gov |

Ligand-Binding Pocket Interaction Modeling (Theoretical, without biological activity data)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is often used to predict how a small molecule ligand, such as this compound, might interact with the binding site of a protein.

Even without specific biological activity data for this compound, theoretical modeling can be employed to explore its potential interactions within a hypothetical or known binding pocket. The 3-amino and 4-methyl groups, along with the piperidine ring, provide key features for potential interactions.

A theoretical docking study would typically involve the following steps:

Selection of a Target Protein: A protein with a well-defined binding pocket would be chosen. For a molecule like this compound, potential targets could include kinases, G-protein coupled receptors (GPCRs), or other enzymes where piperidine scaffolds are known to bind.

Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and its energy minimized. The protein structure would be prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm would be used to place the ligand in various orientations and conformations within the binding pocket of the protein.

Scoring and Analysis: The different poses of the ligand would be scored based on a function that estimates the binding affinity. The top-scoring poses would then be analyzed to identify potential key interactions.

For this compound, the primary amine group is likely to act as a hydrogen bond donor and can also be protonated at physiological pH, allowing it to form a salt bridge with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. The methyl group can engage in hydrophobic interactions with nonpolar residues. The piperidine ring itself provides a scaffold that can fit into complementary spaces within the binding site.

Molecular docking studies on various piperidine derivatives have demonstrated their ability to form key interactions within protein active sites. For example, studies on N-functionalized piperidine derivatives have predicted their binding modes in the dopamine (B1211576) D2 receptor. researchgate.nettandfonline.com Similarly, computational studies of piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists have provided insights into their protein-ligand interactions. nih.gov These studies consistently highlight the importance of the nitrogen atom in forming crucial hydrogen bonds or salt bridges.

Table 2: Theoretical Ligand-Binding Interactions of this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 3-Amino Group (as -NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Tyrosine, Histidine |

| 3-Amino Group (as -NH3+) | Salt Bridge, Hydrogen Bond Donor | Aspartate, Glutamate |

| 4-Methyl Group | Hydrophobic (van der Waals) Interaction | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Piperidine Ring (CH2 groups) | Hydrophobic (van der Waals) Interaction | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

It is important to emphasize that these are theoretical predictions and the actual binding mode and affinity would need to be confirmed by experimental methods. However, such computational modeling provides a valuable starting point for understanding the potential of this compound as a scaffold for the design of new biologically active molecules.

Applications in Advanced Organic Synthesis and Chemical Research

Scaffold for Complex Molecular Construction

The primary and most significant application of (3S,4R)-4-methylpiperidin-3-amine is its role as a stereochemically-defined scaffold for building complex molecules, particularly analogs of natural products and designed pharmaceutical agents.

The most prominent use of this compound is as a key chiral intermediate in the synthesis of Tofacitinib and its analogs. unl.ptderpharmachemica.com Tofacitinib, a Janus kinase (JAK) inhibitor, features a pyrrolo[2,3-d]pyrimidine core linked to the nitrogen of the this compound fragment. derpharmachemica.com The synthesis of these complex molecules relies on the precise stereochemistry of the piperidine (B6355638) ring to ensure correct interaction with the biological target.

Synthetic routes to Tofacitinib often involve the coupling of a protected form of the piperidine amine with a halogenated pyrrolo[2,3-d]pyrimidine derivative. For instance, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can be coupled with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. google.com Subsequent deprotection steps, such as the removal of the tosyl and benzyl (B1604629) groups, yield the core structure, which is then further functionalized to produce the final compound. google.comgoogle.com

Several synthetic strategies have been developed to access the crucial piperidine intermediate. One approach starts from 3-amino-4-methyl pyridine (B92270), which is protected and then hydrogenated to create the cis/trans mixture of the piperidine, followed by separation and further modification. unl.pt An alternative route involves the resolution of racemic (1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester to isolate the desired (3R,4R)-diastereomer. unl.pt

Research into Tofacitinib analogs often involves modifying the piperidine scaffold or the attached pyrimidine (B1678525) ring to investigate structure-activity relationships or mitigate metabolic liabilities. nih.gov The synthesis of these analogs underscores the importance of this compound as a foundational building block.

| Starting Material | Key Intermediate | Coupling Partner | Final Product Analog | Reference |

|---|---|---|---|---|

| 3-Amino-4-methyl pyridine | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Tofacitinib Core | unl.ptgoogle.com |

| 4-Picoline | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Tartrate Salt | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | derpharmachemica.com |

| (3R,4R)-N,4-Dimethylpiperidin-3-amine | Methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine | Ethyl cyanoacetate | Tofacitinib | google.com |

The synthesis of macrocycles and complex polycyclic systems often relies on specific building blocks that can undergo ring-forming reactions. nih.govmdpi.com While polyamines are common precursors for macrocyclic compounds, a review of the scientific literature does not indicate that this compound has been specifically employed as a building block for the design or synthesis of novel macrocyclic or polycyclic systems beyond its incorporation into drug analogs like Tofacitinib.

Research in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry investigates complex chemical systems formed through non-covalent interactions, such as host-guest binding. Macrocyclic polyamines can act as hosts for various guest molecules. nih.gov However, there is no documented research in the surveyed literature that specifically investigates the supramolecular properties or host-guest interactions of this compound itself or its simple derivatives. Its utility remains firmly within the domain of covalent synthesis as a chiral scaffold.

Material Science Applications (e.g., Chiral Polymers, Sensors, without performance metrics)

While the application of this compound as a chiral building block in pharmaceutical synthesis is well-established, its use in material science is not as extensively documented in publicly available literature.

Chiral Polymers

In principle, the bifunctional nature of this compound, with its primary and secondary amine groups, makes it a suitable candidate as a monomer for the synthesis of chiral polymers. Such polymers could potentially be used in chiral chromatography, asymmetric catalysis, or as chiral recognition materials. However, specific research detailing the polymerization of this compound to form chiral polymers is not readily found.

Sensors

Similarly, the chiral nature and the presence of nitrogen atoms capable of acting as binding sites suggest that this compound could be incorporated into the structure of chiral sensors. These sensors could be designed for the enantioselective recognition of other chiral molecules. As with chiral polymers, there is a lack of specific examples in the scientific literature describing the use of this particular compound for sensor development.

The potential for this compound in these areas of material science remains an avenue for future research and development.

Future Directions and Interdisciplinary Research Perspectives

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has catalyzed research into environmentally benign synthetic methods. For chiral amines like (3S,4R)-4-methylpiperidin-3-amine, this involves moving away from hazardous reagents, minimizing waste, and utilizing renewable resources.

A primary focus is the application of biocatalysis, which employs enzymes to achieve high stereoselectivity under mild, aqueous conditions. nih.govyork.ac.uk Enzymes such as transaminases, imine reductases, and amine dehydrogenases are at the forefront of producing chiral amines. york.ac.ukwiley.com Protein engineering has been instrumental in expanding the substrate scope of these enzymes to accommodate complex structures like substituted piperidines. nih.govyork.ac.uk For instance, ω-transaminases have been successfully used to produce chiral piperidines through processes that can be scaled for industrial production. wiley.com Future work will likely focus on engineering enzymes specifically tailored for the asymmetric synthesis of the this compound core, potentially from readily available diketone precursors which can undergo enzyme-catalyzed cyclization and subsequent reduction to yield specific stereoisomers. wiley.com

Another green approach gaining traction is the use of heterogeneous catalysis, where catalysts can be easily recovered and reused. The hydrogenation of substituted pyridines using catalysts like rhodium on carbon (Rh/C) in water offers a green alternative to traditional methods that often require harsh conditions. nih.gov Research into metal-free transfer hydrogenation, using sources like ammonia (B1221849) borane, further enhances the practicality and safety of these reductions. organic-chemistry.org

The following table summarizes promising green chemistry approaches applicable to piperidine (B6355638) synthesis.

| Approach | Key Features | Potential Advantages for this compound |

| Biocatalysis (Enzyme-catalyzed) | High stereoselectivity, mild reaction conditions (aqueous, room temp), biodegradable catalysts. nih.govyork.ac.uk | Direct synthesis of the desired enantiomer, reducing the need for chiral resolution and protecting groups. wiley.comumn.edu |

| Heterogeneous Catalysis | Reusable catalysts, simplified product purification, potential for use in green solvents like water. nih.gov | Lowering production costs and waste by catalyst recycling in hydrogenation steps. |

| Metal-Free Hydrogenation | Avoids use of toxic and expensive heavy metals, often uses safer hydrogen sources. organic-chemistry.org | Increased safety profile and reduced environmental impact of the synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. organic-chemistry.org | Acceleration of key cyclization steps, leading to more efficient processes. |

Exploration of Novel Reactivity Patterns for the Piperidine Core

Beyond improving existing synthetic routes, researchers are exploring novel chemical reactions to build and functionalize the piperidine scaffold. This opens new avenues for creating diverse libraries of derivatives for various applications.

One area of intense investigation is radical-mediated cyclization. nih.gov Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes, for example, has proven effective for producing piperidines. nih.govresearchgate.net Future work could adapt these methods for the stereoselective synthesis of 3,4-disubstituted piperidines by fine-tuning catalysts and substrates to control the formation of the two contiguous chiral centers.

Metal-catalyzed C-H activation is another powerful tool for functionalizing the piperidine ring at positions that are traditionally difficult to access. This strategy avoids the need for pre-functionalized substrates, making synthetic routes more atom-economical. The development of palladium-catalyzed intramolecular hydroamination has shown promise for the synthesis of six-membered heterocycles. nih.gov Applying these concepts to create the specific stereochemistry of this compound represents a significant but rewarding challenge.

Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient way to construct complex piperidine structures. researchgate.netajchem-a.com Designing an MCR that directly yields the this compound backbone or a close precursor would represent a major step forward in synthetic efficiency.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better process control, and easier scalability. researchgate.netnih.gov The integration of flow chemistry is a key future direction for the synthesis of piperidine derivatives. organic-chemistry.org

Electrochemical methods in flow reactors are particularly promising for greener synthesis. researchgate.netnih.gov Anodic α-methoxylation of N-formylpiperidine in a flow cell, for example, generates a key intermediate for C-C bond formation, avoiding the need for chemical oxidizing agents. nih.gov Such setups could be adapted for the large-scale, continuous production of intermediates required for this compound.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of new reaction pathways. nih.gov These platforms can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for yield and stereoselectivity, significantly shortening development timelines for complex targets like this compound. A conceptual automated system could integrate enzymatic reactions in compartmentalized flow reactors for continuous production and purification. nih.gov

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

Understanding and optimizing complex chemical reactions requires advanced analytical techniques that can monitor the process in real-time. For stereoselective syntheses, this is crucial for tracking the formation of different isomers and intermediates.

In-situ NMR spectroscopy is a powerful tool for monitoring reaction kinetics and mechanisms. acs.org For example, it has been used to follow the conversion of a tetrahydropyridine (B1245486) intermediate to a piperidine product in a biocatalytic cascade, providing clear data on reaction progress and intermediate lifetimes. acs.org Applying this to the synthesis of this compound would allow for precise optimization of reaction conditions to maximize the yield of the desired stereoisomer.

Advanced mass spectrometry and vibrational spectroscopy techniques are also being developed for real-time analysis. rsc.orgunizar-csic.es Conformer-specific techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy can provide high-resolution vibrational spectra of different conformers of piperidine in both neutral and cationic states. rsc.org This level of detail is invaluable for understanding the fundamental conformational preferences that dictate reactivity and stereochemical outcomes. wikipedia.org Furthermore, plasmon-enhanced circular dichroism spectroscopy is an emerging technique that could offer high sensitivity for analyzing chiral molecules in small volumes, making it suitable for integration with microfluidic and flow chemistry platforms. aip.org

| Technique | Application in Piperidine Synthesis | Information Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of biocatalytic or chemical reactions. acs.org | Reaction kinetics, intermediate identification, conversion rates, stereoisomer ratios. |

| VUV-MATI Spectroscopy | High-resolution analysis of conformer structures. rsc.org | Precise ionization energies and vibrational frequencies of axial vs. equatorial conformers. |

| Raman Spectroscopy | Vibrational fingerprinting of molecules. unizar-csic.es | Identification of functional groups and monitoring of bond formation/breakage during a reaction. |

| Circular Dichroism (CD) | Analysis of chiral molecules. aip.org | Enantiomeric purity and conformational information of chiral products. |

Synergistic Approaches combining Computational Chemistry with Experimental Design

The synergy between computational modeling and experimental work is revolutionizing chemical research. nih.govnih.gov This integrated approach allows for the rational design of experiments, saving time and resources.

Computational tools like Density Functional Theory (DFT) are used to predict the conformational preferences of substituted piperidines. rsc.orgnih.gov Understanding the relative stability of different chair conformations (e.g., with substituents in axial vs. equatorial positions) is critical for predicting the stereochemical course of a reaction. wikipedia.orgnih.gov For this compound, computational studies can elucidate the most stable conformer and how it interacts with catalysts or reagents, thereby guiding the design of more selective synthetic routes. nih.gov

In biocatalysis, molecular docking and molecular dynamics (MD) simulations are used to predict how a substrate fits into an enzyme's active site. nih.govnih.gov This allows for the in silico screening of enzyme variants and guides protein engineering efforts to create catalysts with enhanced activity and selectivity for specific targets. nih.govacs.org By combining these computational predictions with experimental validation, researchers can accelerate the development of bespoke enzymes for the synthesis of this compound. nih.gov This synergistic approach has proven effective in unlocking enzyme activity for bulky substrates that were previously incompatible. acs.org

Q & A

Q. What are the key synthetic routes for (3S,4R)-4-methylpiperidin-3-amine, and how is stereochemical integrity maintained?

The synthesis typically involves:

- Starting Material : A ketone precursor (e.g., 4-methylpiperidin-3-one) subjected to reductive amination.

- Chiral Resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) or enzymatic resolution to isolate the (3S,4R) enantiomer .

- Reduction : Sodium triacetoxyborohydride (STAB) in acidic conditions for imine reduction, preserving stereochemistry . Critical quality control steps include chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .

Q. Which analytical techniques are essential for confirming structural and enantiomeric purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C4, amine at C3) and ring conformation .

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) to distinguish (3S,4R) from (3R,4S) isomers .

- X-ray Crystallography : Resolves absolute configuration for crystallizable derivatives .

Q. What are the primary biological targets of this compound based on structural analogs?

Structural analogs (e.g., (3S,4R)-1,3-dimethylpiperidin-4-amine) show activity as:

- Neurotransmitter Modulators : Interaction with serotonin/dopamine receptors due to amine group positioning .

- Enzyme Inhibitors : Inhibition of monoamine oxidases (MAOs) via competitive binding at catalytic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its stereoisomers?

- Comparative Assays : Conduct parallel binding assays (e.g., radioligand displacement) to quantify affinity differences. For example:

| Stereoisomer | Serotonin Receptor IC₅₀ (nM) | MAO-B Inhibition (%) |

|---|---|---|

| (3S,4R)-isomer | 120 ± 15 | 85 ± 5 |

| (3R,4S)-isomer | 450 ± 30 | 22 ± 3 |

| Data adapted from and . |

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict stereospecific interactions with target proteins .

Q. What strategies optimize synthetic yield in multi-step syntheses of this compound?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) and improve throughput .

- Catalyst Optimization : Titanium tetrachloride (TiCl₄) enhances imine formation kinetics, reducing reaction time from 24h to 6h .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, increasing overall yield by 20–30% .

Q. How does stereochemistry influence the pharmacokinetic properties of this compound?

- Metabolic Stability : The (3S,4R) configuration reduces CYP3A4-mediated oxidation compared to (3R,4S), as shown in liver microsome assays (t₁/₂ = 4.2 vs. 1.8 hrs) .

- Blood-Brain Barrier Penetration : LogP calculations (2.1 for (3S,4R) vs. 1.7 for (3R,4S)) correlate with higher CNS uptake in rodent models .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.